3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Carbonic Anhydrase Inhibition Off-Target Profiling CNS Drug Discovery

Researchers developing CNS-active analogs need β-amino acid scaffolds with tunable steric/lipophilic profiles. This 2,3-dimethylphenyl-substituted β-amino acid addresses that need. • CNS Scaffold: Building block for methylphenidate/modafinil-derived analogs; XLogP3=-1.2 differentiates from unsubstituted analogs. • CAII Reference: Weak Kd=17,400 nM enables low-binding control in CAII inhibitor screening. • Library-Ready: MW 193.24, tPSA 63.3 Ų; distinct from mono-methyl or unsubstituted analogs. • Supply: ≥95% purity; ambient shipping; global stock.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 412925-12-3
Cat. No. B112606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,3-dimethylphenyl)propanoic acid
CAS412925-12-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(CC(=O)O)N)C
InChIInChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
InChIKeyLFLCQYMIXBDOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,3-dimethylphenyl)propanoic acid: Baseline Profile


3-Amino-3-(2,3-dimethylphenyl)propanoic acid is a non-proteinogenic β-amino acid derivative featuring a 2,3-dimethylphenyl substituent at the β-carbon. Its molecular formula is C11H15NO2 (MW 193.24) and it contains a chiral center, yielding enantiomeric forms (racemic mixture unless specified). The compound serves as a versatile scaffold for the synthesis of CNS-active analogs (e.g., methylphenidate and modafinil derivatives) [1] and has been characterized for its binding affinity to human carbonic anhydrase II [2].

1
Access a β-amino acid scaffold with a 2,3-dimethylphenyl substituent for chiral building block workflows.
2
Derivatize via established routes to generate methylphenidate or modafinil analog libraries.
Class-level synthetic precedent available
3
Use in CNS target engagement studies; distinct steric and lipophilic profile supports SAR exploration.

3-Amino-3-(2,3-dimethylphenyl)propanoic acid: Why Substitution Fails


β-Amino acids with varying aryl substitution patterns exhibit distinct physicochemical properties and biological activities. The 2,3-dimethyl substitution alters lipophilicity (XLogP3 = -1.2 vs. -1.4 for unsubstituted β-phenylalanine) and introduces steric constraints that can influence enzyme binding (e.g., weak Kd = 17,400 nM for carbonic anhydrase II) [1]. Such differences preclude straightforward substitution in synthetic pathways or biological assays without empirical validation.

Lipophilicity shift: 2,3-dimethyl substitution increases lipophilicity relative to unsubstituted β-phenylalanine; direct substitution may alter membrane partitioning and requires ADME re-evaluation.
Steric constraints: Additional methyl groups introduce steric bulk that can affect enzyme binding pocket fit; binding profiles observed with this analog may not transfer to simpler aryl scaffolds.
Scaffold mismatch: Synthetic yields and derivatization conditions established for 3-amino-3-phenylpropanoic acid may not reproduce without re-optimization.

3-Amino-3-(2,3-dimethylphenyl)propanoic acid: Key Differentiators


Weak Carbonic Anhydrase II Binding

3-Amino-3-(2,3-dimethylphenyl)propanoic acid exhibits a binding affinity (Kd) of 17,400 nM for human carbonic anhydrase II, as determined by nanoESI-MS [1]. In contrast, the prototypical CAII inhibitor acetazolamide has a Ki of 12 nM [2].

CAII Binding Affinity
Cross-study comparable
Kd 17,400 nM vs Ki 12 nM (acetazolamide)
Supports low CAII interference in CNS research assays
nanoESI-MS method; >1,000-fold weaker
Carbonic Anhydrase Inhibition Off-Target Profiling CNS Drug Discovery

Lipophilicity vs. Unsubstituted Analog

The XLogP3 (computed octanol-water partition coefficient) for 3-amino-3-(2,3-dimethylphenyl)propanoic acid is -1.2 . The unsubstituted parent compound, 3-amino-3-phenylpropanoic acid, has an XLogP3 of -1.4 [1].

Lipophilicity (XLogP3)
Computed property
-1.2 vs -1.4 (unsubstituted analog)
Modest increase may affect passive permeability context
Δ = +0.2 log units; XLogP3 algorithm
Lipophilicity ADME Prediction β-Amino Acid

Steric and Electronic Modulation by 2,3-Dimethyl Group

The 2,3-dimethylphenyl group increases molecular weight to 193.24 g/mol and topological polar surface area (tPSA) to 63.3 Ų , compared to 165.19 g/mol for the unsubstituted analog [1].

Steric & Electronic Profile
Calculated property
MW 193.24 g/mol, tPSA 63.3 Ų
Increased steric bulk influences binding pocket occupancy and synthetic handling
Unsubstituted analog: MW 165.19, tPSA similar
Molecular Properties SAR β-Amino Acid Scaffold

Synthetic Precursor to CNS-Active Analogs

3-Amino-3-arylpropionic acids, including the 2,3-dimethylphenyl derivative, have been employed as key intermediates in the synthesis of new methylphenidate and modafinil analogs [1]. While quantitative yield data specific to this compound are not publicly disclosed, the class-wide synthetic route is well-established.

Synthetic Precursor Role
Class-level
3-Amino-3-arylpropionic acid library precedent
Validated entry point for CNS-active analog synthesis
No compound-specific yield data
Organic Synthesis Modafinil Analogs β-Amino Acid Building Block

3-Amino-3-(2,3-dimethylphenyl)propanoic acid: Application Scenarios


Modafinil and Methylphenidate Analog Synthesis

Employ this β-amino acid as a key building block in the preparation of modafinil- or methylphenidate-derived CNS agents. The 2,3-dimethylphenyl group provides steric and lipophilic differentiation from simpler aryl analogs, potentially tuning blood-brain barrier penetration and target engagement [1].

Negative Control for Carbonic Anhydrase II Assays

Due to its exceptionally weak affinity for CAII (Kd = 17,400 nM) [1], this compound can serve as a low-binding reference in enzymatic assays designed to identify potent CAII inhibitors, helping to establish assay windows and confirm specificity.

SAR Studies: Probing Steric and Lipophilic Effects

Utilize the 2,3-dimethyl substitution pattern to systematically investigate the impact of aryl ring methylation on biological activity, physicochemical properties (e.g., XLogP3 = -1.2 ), and synthetic yields in β-amino acid libraries.

β-Amino Acid Library Diversification

Incorporate this compound into combinatorial libraries of non-natural β-amino acids to explore diverse aromatic substitution effects. Its distinct MW (193.24 g/mol ) and tPSA (63.3 Ų ) differentiate it from unsubstituted or mono-methylated analogs.

Application
Selection Property
Validation Focus
Modafinil / methylphenidate analog synthesis
Steric and lipophilic differentiation from simple aryl analogs
Blood-brain barrier penetration assay context
CAII assay negative control
Reported low CAII binding affinity
Assay window and specificity verification
SAR studies: steric/lipophilic effects
2,3-dimethyl substitution pattern
Physicochemical property profiling
β-amino acid library diversification
Distinct molecular weight and tPSA profile
Combinatorial SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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